Cas no 81132-44-7 (a-Methyl-D-serine)

a-Methyl-D-serine structure
a-Methyl-D-serine structure
상품 이름:a-Methyl-D-serine
CAS 번호:81132-44-7
MF:C4H9NO3
메가와트:119.119161367416
MDL:MFCD00145210
CID:60303
PubChem ID:439656

a-Methyl-D-serine 화학적 및 물리적 성질

이름 및 식별자

    • (R)-2-Amino-2-methyl-3-hydroxypropanoic acid
    • 2-Methyl-D-serine
    • α-Methyl-D-serine
    • (-)-2-Methyl-D-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropanoic acid
    • D-SERINE, 2-METHYL-
    • AS-56932
    • (R)-2-AMINO-3-HYDROXY-2-METHYLPROPANOIC ACID
    • (R)-(-)-2-Amino-3-hydroxy-2-methylpropionic Acid
    • (-)-(r)-alpha-methylserine
    • H-2-Me-D-Ser-OH
    • 81132-44-7
    • ?-Methyl-D-serine
    • A inverted exclamation mark-Methyl-D-Ser
    • ALPHA-METHYL-D-SER
    • (R)-2-methylserine
    • alpha -Methyl-D-serine
    • MFCD00145210
    • AS-38121
    • CHEBI:134205
    • (R)-2-Amino-2-methyl-3-hydroxypropanoicacid
    • CS-0136603
    • H--Me-D-Ser-OH
    • F15126
    • ALPHA-METHYL-D-SERINE
    • AC-3443
    • 2-methyl-d-ser
    • AKOS006342337
    • a-methyl-d-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropionic acid
    • AB03932
    • C02115
    • (R)-alpha-MeSer
    • 2-Methyl-D-serine (H-D-aMeSer-OH)
    • DTXSID60331428
    • A840050
    • CDUUKBXTEOFITR-SCSAIBSYSA-N
    • H-alpha-Me-D-Ser-OH
    • (2R)-2-ammonio-3-hydroxy-2-methylpropanoate
    • SCHEMBL161672
    • BCP10469
    • 2-Methyl-D-serine (ACI)
    • D-2-Methylserine
    • D-α-Methylserine
    • 5DV2ZZJ5JK
    • a-Methyl-D-serine
    • MDL: MFCD00145210
    • 인치: 1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1
    • InChIKey: CDUUKBXTEOFITR-SCSAIBSYSA-N
    • 미소: [C@](N)(C)(CO)C(=O)O

계산된 속성

  • 정밀분자량: 119.05800
  • 동위원소 질량: 119.058
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 97.9
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -3.2
  • 토폴로지 분자 극성 표면적: 88
  • 표면전하: 0

실험적 성질

  • 색과 성상: 사용할 수 없음
  • 밀도: 1.3126 (rough estimate)
  • 융해점: 286-288 ºC
  • 비등점: 222.38°C (rough estimate)
  • 플래시 포인트: 162.9±25.1 °C
  • 굴절률: 1.4183 (estimate)
  • PSA: 83.55000
  • LogP: -0.51900
  • 비선광도: -3.3 º (c=5,6N HCl 25 ºC)
  • 용해성: 사용할 수 없음
  • 증기압: 0.0±1.7 mmHg at 25°C

a-Methyl-D-serine 보안 정보

a-Methyl-D-serine 세관 데이터

  • 세관 번호:2922509090
  • 세관 데이터:

    ?? ?? ??:

    2922509090

    개요:

    2922509090. 기타 아미노알코올 페놀류\아미노산 페놀류와 기타 산소 아미노화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??:AB。??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사

    요약:

    2922509090. 기타 아미노펜, 아미노펜 및 기타 산소 기능을 가진 아미노화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

a-Methyl-D-serine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Key Organics Ltd
AS-56932-1G
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
81132-44-7 >97%
1g
£1030.00 2025-02-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813974-100mg
(-)-2-Methyl-D-serine
81132-44-7 99%
100mg
¥2,163.00 2022-09-01
Chemenu
CM220530-1g
(R)-2-Amino-2-methyl-3-hydroxypropanoicacid
81132-44-7 95%+
1g
$308 2024-07-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813974-500mg
(-)-2-Methyl-D-serine
81132-44-7 99%
500mg
¥10,100.00 2022-09-01
1PlusChem
1P0055UM-100mg
2-Methyl-D-Serine
81132-44-7 98%
100mg
$53.00 2025-02-21
abcr
AB391143-1g
2-Methyl-D-serine (H-D-aMeSer-OH); .
81132-44-7
1g
€290.40 2025-02-13
Aaron
AR00562Y-1g
2-Methyl-D-Serine
81132-44-7 98%
1g
$246.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTK098-100mg
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
81132-44-7 95%
100mg
¥276.0 2024-04-17
Chemenu
CM220530-5g
(R)-2-Amino-2-methyl-3-hydroxypropanoicacid
81132-44-7 95%+
5g
$1300 2024-07-23
1PlusChem
1P0055UM-1g
2-Methyl-D-Serine
81132-44-7 98%
1g
$310.00 2025-02-21

a-Methyl-D-serine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
참조
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

합성회로 2

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
참조
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

합성회로 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
참조
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

합성회로 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  5 d, 70 psi, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
참조
Stereoselective addition of organometallic reagents to a chiral acyclic nitrone derived from L-erythrulose
Murga, Juan; et al, Tetrahedron: Asymmetry, 2005, 16(10), 1807-1816

합성회로 5

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Acetic anhydride Solvents: Water
참조
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

합성회로 6

반응 조건
참조
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

합성회로 7

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 21 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
참조
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

합성회로 8

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
참조
Enantioselective synthesis of (S)- and (R)-α-methylserines: application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals
Avenoza, A.; et al, Tetrahedron: Asymmetry, 2001, 12(6), 949-957

합성회로 9

반응 조건
참조
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

합성회로 10

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
참조
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

합성회로 11

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
참조
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

합성회로 12

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  1,2-Ethanedithiol Solvents: Chloroform
1.2 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water
1.3 Reagents: Sodium chlorite Solvents: tert-Butanol ,  Water
1.4 -
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
참조
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

합성회로 13

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
참조
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

합성회로 14

반응 조건
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

합성회로 15

반응 조건
1.1 Reagents: Ozone Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Novel and efficient transformation of α-amino nitriles to α-imino and α-amido nitriles in asymmetric Strecker synthesis
Namba, K.; et al, Tetrahedron Letters, 2001, 42(22), 3733-3736

합성회로 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
참조
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

합성회로 17

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
참조
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

합성회로 18

반응 조건
1.1 Solvents: Isopropanol
2.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

합성회로 19

반응 조건
1.1 Reagents: Hydrogen Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium ,  (-)-DIOP Solvents: Methyl ethyl ketone
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Acetic anhydride Solvents: Water
참조
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

합성회로 20

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
참조
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

합성회로 21

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
참조
Synthesis of α,α-disubstituted α-amino acid derivatives in enantiopure form via stereoselective addition of Grignard reagents to a chiral acyclic nitrone derived from L-erythrulose
Portoles, Raul; et al, Synlett, 2002, (5), 711-714

합성회로 22

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
참조
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

합성회로 23

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
참조
Asymmetric synthesis of (S)- and (R)-α-methylserine based on the chiral recyclable reagent (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Belokon', Yu. N.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2001, 50(6), 1037-1040

합성회로 24

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
참조
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

a-Methyl-D-serine Raw materials

a-Methyl-D-serine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:81132-44-7)a-Methyl-D-serine
A840050
순결:99%
재다:1.0g
가격 ($):225.0